An In-Depth Technical Guide to 4-(Ethylamino)benzoic Acid: Properties, Synthesis, and Applications in Research and Development
An In-Depth Technical Guide to 4-(Ethylamino)benzoic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Ethylamino)benzoic acid (Et-PABA), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. The document details its structural characteristics, reactivity, and provides field-proven insights into its synthesis and purification. Furthermore, this guide explores the role of the 4-(ethylamino)benzoic acid scaffold in the development of novel therapeutic agents, supported by examples from recent scientific literature. Detailed experimental protocols, spectral data interpretation, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.
Introduction and Core Chemical Properties
4-(Ethylamino)benzoic acid, also known as N-ethyl-4-aminobenzoic acid, is a derivative of para-aminobenzoic acid (PABA), a well-established building block in the pharmaceutical industry. The introduction of an ethyl group to the amine functionality modifies the compound's lipophilicity, steric hindrance, and hydrogen bonding capabilities, thereby influencing its chemical reactivity and biological activity.
Structural and Physicochemical Data
The fundamental properties of 4-(Ethylamino)benzoic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 7409-09-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | 4-(ethylamino)benzoic acid | [1] |
| Synonyms | N-ethyl-4-aminobenzoic acid, p-(Ethylamino)benzoic acid | [1] |
| Appearance | Off-white to light yellow crystalline powder (predicted) | |
| Melting Point | Data not consistently available; related compounds suggest a solid at room temperature. | |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.[3] |
Synthesis of 4-(Ethylamino)benzoic Acid: Methodologies and Mechanistic Insights
The synthesis of 4-(Ethylamino)benzoic acid can be approached through several strategic routes, primarily involving the N-alkylation of a PABA precursor or the hydrolysis of a corresponding ester. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Reductive Amination of 4-Aminobenzoic Acid
Reductive amination is a highly efficient one-pot method for the N-alkylation of amines. This process involves the reaction of 4-aminobenzoic acid with an aldehyde (in this case, acetaldehyde) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the aldehyde.[4]
Caption: Reductive amination of 4-aminobenzoic acid.
Experimental Protocol: Reductive Amination [4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) and acetaldehyde (1.2 equivalents) in methanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~5-6 with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure 4-(ethylamino)benzoic acid.
Causality: The acidic catalyst protonates the carbonyl oxygen of acetaldehyde, making it more electrophilic and promoting nucleophilic attack by the amino group of PABA. The subsequent reduction of the imine is rapid and irreversible, driving the reaction to completion.
Synthesis via N-Alkylation of Ethyl 4-Aminobenzoate followed by Hydrolysis
An alternative two-step synthesis involves the initial N-alkylation of the more soluble ethyl ester of 4-aminobenzoic acid (benzocaine), followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Two-step synthesis via N-alkylation and hydrolysis.
Experimental Protocol: N-Alkylation and Hydrolysis
Step 1: N-Alkylation of Ethyl 4-Aminobenzoate [5]
-
Dissolve ethyl 4-aminobenzoate (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (2.0 equivalents).
-
Add an ethylating agent like ethyl iodide or ethyl bromide (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, filter off the base and evaporate the solvent. The crude ethyl 4-(ethylamino)benzoate can be purified by column chromatography.
Step 2: Hydrolysis of Ethyl 4-(ethylamino)benzoate [6]
-
Dissolve the crude or purified ethyl 4-(ethylamino)benzoate in a mixture of ethanol and water.
-
Add an excess of a strong base such as sodium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 4-(ethylamino)benzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.
Causality: The use of a base in the N-alkylation step is crucial to deprotonate the amine, increasing its nucleophilicity. The subsequent hydrolysis is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Reactivity Profile
4-(Ethylamino)benzoic acid possesses two primary reactive sites: the secondary amine and the carboxylic acid. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
Reactions at the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.[7][8] These modifications are often employed in drug design to enhance membrane permeability and create prodrugs.
-
Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[9][10][11]
Reactions at the Amine Group
-
Further N-Alkylation: The secondary amine can undergo further alkylation to form a tertiary amine, although this may require harsher conditions compared to the primary amine starting material. Over-alkylation can be a competing side reaction during the initial synthesis.[12]
-
Acylation: The amine can react with acyl chlorides or acid anhydrides to form amides.
-
Diazotization: While less reactive than primary aromatic amines, the secondary amine can potentially undergo reactions with nitrous acid, though this is less common.
Spectral Characteristics and Interpretation
The structural elucidation of 4-(Ethylamino)benzoic acid and its derivatives relies heavily on spectroscopic techniques. The following are the expected spectral features:
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating ethylamino group.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (approx. 3.1-3.3 ppm) will be coupled to the triplet, and the triplet (approx. 1.2-1.4 ppm) will be coupled to the quartet.
-
Amine Proton (NH): A broad singlet or triplet (if coupled to the adjacent CH₂) that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is also exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A peak in the range of 165-175 ppm.
-
Aromatic Carbons: Four signals for the aromatic carbons due to symmetry. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the nitrogen (C4) will be quaternary and have distinct chemical shifts from the protonated aromatic carbons (C2, C6 and C3, C5).
-
Ethyl Group Carbons: Two signals in the aliphatic region corresponding to the CH₂ and CH₃ groups.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The ethylamino group can also undergo fragmentation.[13]
Applications in Drug Development and Research
The 4-(ethylamino)benzoic acid scaffold is a valuable pharmacophore in the design of new therapeutic agents due to its ability to form key interactions with biological targets and its synthetic tractability.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a substituted aniline or benzoic acid moiety to form hydrogen bonds and other interactions within the ATP-binding pocket of the kinase. The 4-(ethylamino)benzoic acid structure can be elaborated to target specific kinases involved in cancer and inflammatory diseases. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of protein kinase CK2.[14][15] While not containing the ethylamino group specifically, this highlights the utility of the 4-aminobenzoic acid core in kinase inhibitor design. The ethyl group can be used to probe specific hydrophobic pockets within the active site to enhance potency and selectivity.
Anticancer and Antimicrobial Agents
Benzoic acid derivatives have been widely investigated for their potential as anticancer and antimicrobial agents.[16][17][18][19] The derivatization of the amino and carboxylic acid groups of 4-(ethylamino)benzoic acid allows for the systematic exploration of structure-activity relationships (SAR). For instance, the synthesis of amide and ester libraries can lead to the discovery of compounds with improved cell permeability and target engagement. Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal activities.[20]
A recent study described the synthesis of 4-(benzylamino)benzoic acid derivatives, which are structurally related to 4-(ethylamino)benzoic acid, and their evaluation as anticancer and antibacterial agents. Some of these compounds displayed moderate antibacterial activity and one derivative showed a considerable IC₅₀ value against a non-small cell lung cancer cell line.[21]
Safety and Handling
4-(Ethylamino)benzoic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-(Ethylamino)benzoic acid is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical modifications, making it an attractive scaffold for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the field. A thorough understanding of its synthesis and reactivity, coupled with careful handling, will enable its effective use in the discovery and development of new chemical entities.
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